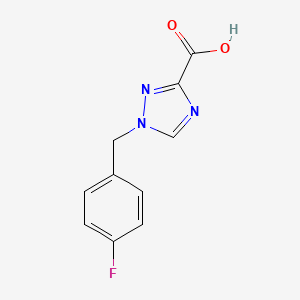
1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid
説明
1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1780152-09-1) is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and other relevant pharmacological effects.
- Molecular Formula: C10H8FN3O2
- Molecular Weight: 221.19 g/mol
- CAS Number: 1780152-09-1
-
Structural Formula:
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors under basic conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains. The following table summarizes its activity:
The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Its structural features, particularly the presence of the triazole ring and fluorobenzyl group, are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Anti-inflammatory Activity
Recent studies have suggested that compounds containing the triazole moiety may possess anti-inflammatory properties. While specific data on this compound is limited, related compounds in the triazole class have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
Case Studies
A study conducted on a series of triazole derivatives found that modifications in the aromatic substituents significantly affected their biological activity. For instance, compounds with electron-withdrawing groups like fluorine demonstrated enhanced potency against various microbial strains compared to their non-substituted counterparts .
Another investigation highlighted that the incorporation of specific functional groups could lead to improved lipophilicity and membrane penetration, thus enhancing antimicrobial efficacy .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-8-3-1-7(2-4-8)5-14-6-12-9(13-14)10(15)16/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOXZHZWWUBZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















